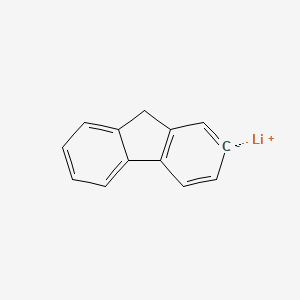
lithium;2,9-dihydrofluoren-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,9-dihydrofluoren-2-ide is a chemical compound with the molecular formula C13H9Li It is a lithium salt of 2,9-dihydrofluorene, a derivative of fluorene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,9-dihydrofluoren-2-ide typically involves the reaction of 2,9-dihydrofluorene with a lithium reagent. One common method is the deprotonation of 2,9-dihydrofluorene using n-butyllithium in an inert atmosphere, such as nitrogen or argon. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium;2,9-dihydrofluoren-2-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form dihydrofluorene derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes, depending on the electrophile used.
Scientific Research Applications
Lithium;2,9-dihydrofluoren-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: While specific applications in biology and medicine are limited, derivatives of fluorene are studied for their potential biological activities, including anticancer properties.
Industry: The compound’s unique properties make it a candidate for use in the production of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of lithium;2,9-dihydrofluoren-2-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants.
Comparison with Similar Compounds
Similar Compounds
Lithium 9H-fluoren-2-ide: Similar in structure but differs in the position of the lithium atom.
Fluorenone: An oxidized derivative of fluorene.
Dihydrofluorene: A reduced form of fluorene.
Uniqueness
Lithium;2,9-dihydrofluoren-2-ide is unique due to its specific positioning of the lithium atom, which imparts distinct reactivity and properties compared to other fluorene derivatives. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and materials science.
Properties
CAS No. |
42914-68-1 |
|---|---|
Molecular Formula |
C13H9Li |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
lithium;2,9-dihydrofluoren-2-ide |
InChI |
InChI=1S/C13H9.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1,3-8H,9H2;/q-1;+1 |
InChI Key |
PRTDWNMXBLCLQZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C2=CC=CC=C2C3=C1C=[C-]C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


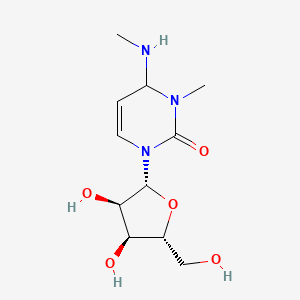
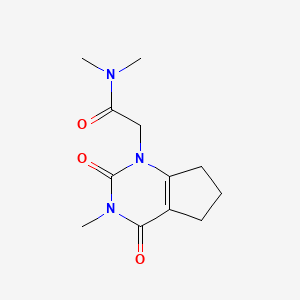

![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
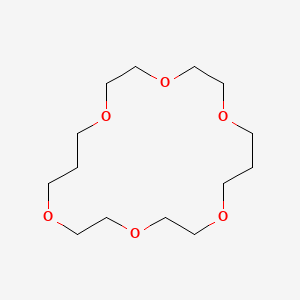
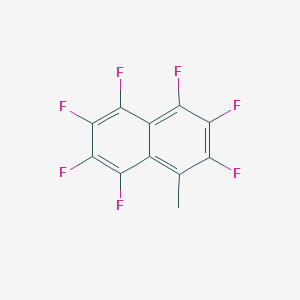
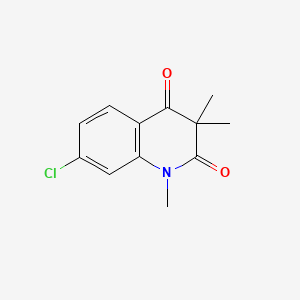
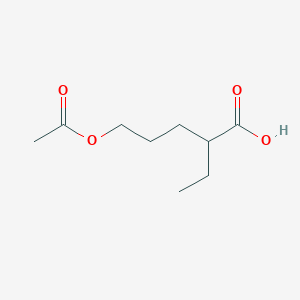
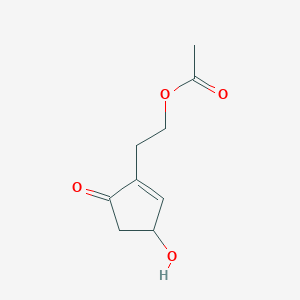
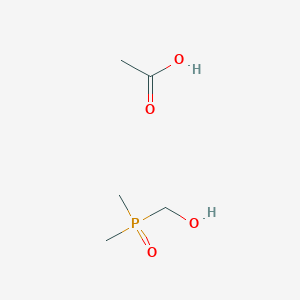
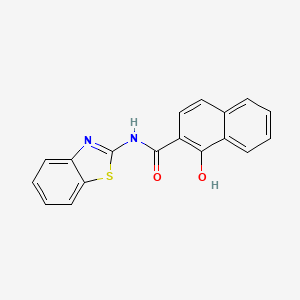
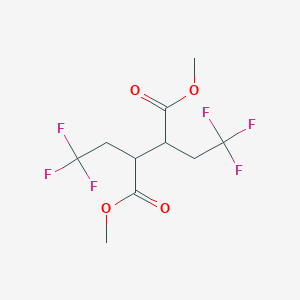
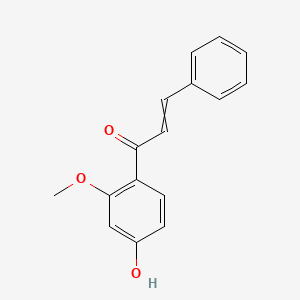
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
